molecular formula C13H10N2O2S B119590 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 143141-23-5

1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B119590
CAS-Nummer: 143141-23-5
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: KEPQQULYWDIKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group at the 1-position. This scaffold is structurally related to 7-azaindole, a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets such as kinases . The phenylsulfonyl group enhances solubility and stability, making it a common protective group in synthetic routes . The compound serves as a key intermediate for generating derivatives with diverse pharmacological activities, including kinase inhibition and antitumor effects .

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQQULYWDIKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357361
Record name 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143141-23-5
Record name 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Sulfonylation of Pyrrolo[2,3-b]Pyridine

The foundational approach involves introducing the phenylsulfonyl group at the 1-position of the pyrrolo[2,3-b]pyridine scaffold. This is typically achieved through reaction with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature. The base deprotonates the pyrrole nitrogen, facilitating nucleophilic attack on the sulfonyl chloride. Yields for this step generally range from 65% to 85%, contingent on reaction time and purity of starting materials.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate sulfonylation. A study demonstrated that heating a mixture of pyrrolo[2,3-b]pyridine, phenylsulfonyl chloride, and NaH in DMF at 80°C for 20 minutes under microwave conditions increased yields to 92% while reducing side products. This method is particularly advantageous for scalability and time-sensitive applications.

Stepwise Synthetic Protocols

Nucleophilic Substitution Reactions

A two-step protocol involves initial halogenation of pyrrolo[2,3-b]pyridine at the 4-position followed by sulfonylation. For example, 4-chloro-pyrrolo[2,3-b]pyridine reacts with phenylsulfonyl chloride in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base. This method achieves 78% yield with high regioselectivity.

Representative Procedure:

  • Halogenation : Treat pyrrolo[2,3-b]pyridine with phosphorus oxychloride (POCl₃) at reflux to form 4-chloro-pyrrolo[2,3-b]pyridine.

  • Sulfonylation : Combine 4-chloro derivative (1.0 eq), phenylsulfonyl chloride (1.2 eq), and DIPEA (2.5 eq) in THF. Stir at 50°C for 12 hours. Purify via silica gel chromatography.

Palladium-Catalyzed Coupling

For advanced derivatives, Suzuki-Miyaura coupling introduces aryl groups post-sulfonylation. A representative reaction uses 1-(phenylsulfonyl)-4-iodo-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water (3:1) at 90°C, yielding 83% of the biaryl product.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Optimal solvents include DMF and THF due to their ability to dissolve both polar and nonpolar reactants. Base choice (e.g., NaH vs. DIPEA) affects reaction kinetics: NaH provides stronger deprotonation but requires anhydrous conditions, while DIPEA offers milder conditions suitable for acid-sensitive intermediates.

Temperature and Time Dependencies

  • Low-Temperature Reactions (0–25°C) : Minimize side reactions but require extended times (12–24 hours).

  • High-Temperature/Microwave (80–120°C) : Reduce reaction times to 1–2 hours with comparable or superior yields.

Catalytic Additives

The addition of catalytic iodide salts (e.g., KI) enhances electrophilicity of sulfonyl chlorides, improving reaction rates by 15–20%.

Analytical Validation and Quality Control

Structural Characterization

  • ¹H NMR : Key signals include the sulfonyl aromatic protons (δ 7.5–8.0 ppm) and pyrrole protons (δ 6.8–7.2 ppm).

  • HRMS : Molecular ion peak [M+H]⁺ at m/z 288.32 confirms molecular weight.

  • X-Ray Crystallography : Validates dihedral angles between the pyrrolopyridine core and sulfonylphenyl group (71.2°).

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) typically show >98% purity for optimized protocols.

Comparative Data on Synthesis Methods

Method Reagents/Conditions Yield Time Purity Reference
Direct SulfonylationPhSO₂Cl, NaH, DMF, 0°C→rt, 12 h78%12 h95%
Microwave-AssistedPhSO₂Cl, NaH, DMF, 80°C, microwave, 20 min92%0.3 h98%
Halogenation-Sulfonylation4-Cl-pyrrolo[2,3-b]pyridine, PhSO₂Cl, DIPEA, THF, 50°C82%18 h97%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane/H₂O, 90°C83%8 h96%

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis prioritizes microwave methods due to reduced energy consumption and higher throughput. Raw material costs are minimized by recycling solvents (e.g., DMF via distillation) and using catalytic Pd recovery systems.

Case Studies in Process Optimization

Solvent-Free Sulfonylation

A pilot study demonstrated that ball-milling pyrrolo[2,3-b]pyridine with PhSO₂Cl and K₂CO₃ in the absence of solvent achieved 88% yield in 4 hours, eliminating solvent waste.

Continuous Flow Synthesis

Implementing a continuous flow reactor with immobilized NaH catalysts enabled 24/7 production, achieving 90% yield with a residence time of 30 minutes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The phenylsulfonyl group can also act as a directing group in organic synthesis, influencing the reactivity and selectivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Halogenated Analogues

Compound Name Substituent Position Molecular Formula CAS Number Key Applications/Findings
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl C₁₃H₉ClN₂O₂S 1227268-62-3 Intermediate for kinase inhibitor synthesis; improved electrophilicity for cross-coupling
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl C₁₃H₉ClN₂O₂S 744209-63-0 Used in multi-step syntheses; higher lipophilicity (XLogP3: 3.1) compared to non-chlorinated analogues
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 6-Cl C₁₃H₉ClN₂O₂S - Demonstrated scalability (95% purity at 1g scale); potential for functionalization at the 6-position
3-Iodo-5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-I, 5-Br C₁₃H₇BrIN₂O₂S - Halogen-rich structure enables further cross-coupling reactions (e.g., Suzuki-Miyaura)

Key Insights :

  • Chlorine at position 2 or 4 improves electrophilicity and facilitates nucleophilic substitution or coupling reactions.
  • Bromine and iodine at positions 3 and 5 enhance versatility in derivatization, critical for generating targeted kinase inhibitors .

Functional Group Modifications

Table 2: Derivatives with Non-Halogen Substituents

Compound Name Substituent Position/Group Molecular Formula CAS Number Key Applications/Findings
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 3-CN C₁₄H₁₀N₃O₂S - Nitrile group enhances hydrogen bonding with kinase hinge regions (e.g., FGFR1)
This compound-2-carbaldehyde 2-CHO C₁₄H₁₀N₂O₃S 189089-91-6 Aldehyde functionality enables Schiff base formation for further derivatization
3-(1H-Indol-6-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-Indol-6-yl C₂₀H₁₄N₃O₂S - Hybrid structure with dual heterocyclic motifs; evaluated for kinase inhibition

Key Insights :

  • Nitrile and aldehyde groups introduce reactive handles for medicinal chemistry optimization.
  • Bulky substituents (e.g., indolyl) at position 3 improve target selectivity by occupying hydrophobic pockets in kinases .

Phenylsulfonyl Group Variations

Table 3: Analogues with Modified Sulfonyl Groups

Compound Name Sulfonyl Group Modification Molecular Formula CAS Number Key Applications/Findings
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 4-Cl-C₆H₄-SO₂ C₁₃H₉ClN₂O₂S 477857-52-6 Enhanced electron-withdrawing effects improve metabolic stability
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 4-F-C₆H₄-SO₂ C₁₃H₉FN₂O₂S 477857-53-7 Fluorine substitution reduces off-target interactions in kinase assays

Key Insights :

  • Electron-withdrawing groups (Cl, F) on the phenylsulfonyl moiety enhance compound stability and modulate target binding .

Key Insights :

  • Substitution at position 3 (e.g., carbonitrile) or 5 (e.g., trifluoromethyl) optimizes interactions with kinase ATP-binding pockets .
  • Thiazole-indole hybrids (e.g., compound 1f) demonstrate synergistic effects with paclitaxel in cancer models .

Key Insights :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) is pivotal for introducing aryl/heteroaryl groups .
  • Sodium hydride-mediated sulfonylation is a standard method for N-protection .

Biologische Aktivität

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group at the 1-position. This unique structure contributes to its reactivity and biological activity. The molecular formula is C12H10N2O2S, with a molecular weight of approximately 246.29 g/mol.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes such as proliferation, differentiation, and angiogenesis. The binding of this compound to FGFRs prevents their activation, leading to downstream effects such as:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of cancer cells by disrupting the FGFR signaling pathway.
  • Induction of Apoptosis : Research indicates that treatment with this compound can lead to programmed cell death in tumor cells, thereby limiting tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For example:

  • Breast Cancer Cells : The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.
  • Lung Cancer Cells : In A549 lung cancer cells, treatment resulted in increased apoptosis markers and decreased proliferation rates.

Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5
HCT116 (Colon)4.8

In Vivo Studies

In vivo studies using animal models have also highlighted the therapeutic potential of this compound. For instance:

  • Xenograft Models : In mice bearing xenografted tumors derived from human cancer cells, administration of this compound resulted in significant tumor shrinkage compared to controls.
  • Toxicity Assessments : Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed.

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

  • Case Study 1 : A phase I clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated promising anti-tumor activity with manageable side effects.
  • Case Study 2 : Another study focused on patients with metastatic breast cancer who were resistant to standard therapies. The administration of this compound led to partial responses in several patients.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for introducing sulfonyl groups to the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer : Sulfonyl groups are typically introduced via alkylation or sulfonation reactions. For example, N-alkylation of the pyrrolo[2,3-b]pyridine core with sulfonyl chlorides can be achieved under basic conditions. demonstrates the use of benzyl bromide with KOH and Bu4N⁺HSO₄⁻ as a phase-transfer catalyst for N-alkylation, yielding 99% of the target compound . Additionally, regioselective sulfonation at the 1-position can be performed using phenylsulfonyl chloride in the presence of NaH or other strong bases .

Q. What analytical techniques confirm the successful synthesis and purity of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with Symmetry® C18 columns is used to assess purity (≥95%), as described in . Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight validation. For example, ¹H NMR in resolves distinct proton environments (e.g., δ = 1.42–1.37 ppm for cyclopropane protons) .

Q. What safety protocols are recommended for handling halogenated derivatives like 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : Key precautions include avoiding ignition sources (P210), using personal protective equipment (PPE), and adhering to hazard codes P201/P202 (pre-use review of safety protocols). specifies storing reactive intermediates under inert atmospheres and quenching halogenated byproducts with sodium thiosulfate .

Advanced Research Questions

Q. How can structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core enhance FGFR inhibitory activity?

  • Methodological Answer : Substituents at the 5-position can form hydrogen bonds with the G485 residue in FGFR1’s hydrophobic pocket, improving binding affinity. shows that introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces IC₅₀ values (FGFR1 IC₅₀ = 7 nM) by optimizing steric and electronic interactions . Structure-activity relationship (SAR) studies further suggest that bulkier substituents may exploit additional hydrophobic interactions .

Q. How do 1H-pyrrolo[2,3-b]pyridine derivatives induce apoptosis in cancer cells?

  • Methodological Answer : Derivatives such as 1f and 3f () inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest at the G₂/M phase. This is accompanied by reduced phosphorylation of survivin (Thr34), destabilizing its anti-apoptotic function. Caspase-3/7 activation and PARP cleavage further confirm apoptotic pathways. Synergistic effects with paclitaxel enhance cytotoxicity in mesothelioma models (58–75% tumor inhibition in vivo) .

Q. How do molecular docking studies guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

  • Methodological Answer : Docking simulations (e.g., with FGFR1 in ) reveal critical interactions: (i) hydrogen bonding between the pyrrolo[2,3-b]pyridine nitrogen and the hinge region’s D641 backbone NH, and (ii) hydrophobic contacts with V492 and L630. Modifications to the methoxyphenyl fragment (e.g., extending into the solvent-exposed region) improve selectivity over off-target kinases .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives across kinase assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations) or isoform-specific binding. For example, compound 4h in shows FGFR1–3 inhibition (IC₅₀ = 7–25 nM) but weak activity against FGFR4 (IC₅₀ = 712 nM). Cross-validation using isoform-specific constructs and cellular thermal shift assays (CETSA) can clarify selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.